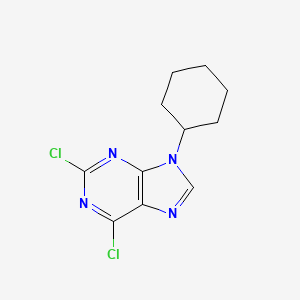

2,6-dichloro-9-cyclohexyl-9H-purine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12Cl2N4 |

|---|---|

Molecular Weight |

271.14 g/mol |

IUPAC Name |

2,6-dichloro-9-cyclohexylpurine |

InChI |

InChI=1S/C11H12Cl2N4/c12-9-8-10(16-11(13)15-9)17(6-14-8)7-4-2-1-3-5-7/h6-7H,1-5H2 |

InChI Key |

OOFWIULGXNWDQR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2C=NC3=C2N=C(N=C3Cl)Cl |

Origin of Product |

United States |

Synthetic Strategies for 2,6 Dichloro 9 Cyclohexyl 9h Purine and Its Advanced Derivatives

Synthesis of the 2,6-Dichloropurine (B15474) Core Scaffold

The foundational precursor, 2,6-dichloropurine, is a crucial intermediate in the synthesis of numerous purine (B94841) derivatives. acs.org Its preparation is most commonly achieved through the chlorination of xanthine (B1682287) (2,6-dihydroxypurine). One effective method involves the direct chlorination of xanthine using phosphorus oxychloride in the presence of a weak nucleophilic organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). acs.org In a typical procedure, xanthine and phosphorus oxychloride are heated, followed by the dropwise addition of DBU, leading to the formation of 2,6-dichloropurine after reflux and subsequent workup. acs.org

Alternative chlorinating agents and conditions have also been explored. For instance, pyrophosphoryl chloride, generated in situ from phosphorus oxychloride and water, can convert xanthine to 2,6-dichloropurine at high temperatures in a sealed tube, although this method is less suitable for large-scale industrial production. acs.orgacs.org Other approaches include the chlorination of related purine precursors like 6-chloropurine (B14466) or hypoxanthine (B114508) with phosphorus oxychloride. acs.org Another synthetic route involves building the purine ring from starting materials such as barbituric acid derivatives or 2,4-dichloro-5,6-diaminopyrimidine. acs.orgchemicalbook.com

Regioselective N9-Alkylation Methodologies for Cyclohexyl Moiety Introduction

The introduction of a cyclohexyl group at the N9-position of the purine ring is a critical step in the synthesis of the target compound. This is typically accomplished through regioselective alkylation, with the N9-isomer being the thermodynamically more stable and, therefore, the major product over the N7-isomer. acs.org

Nucleophilic Substitution at N9-Position with Cyclohexyl Precursors

A common and direct method for N9-alkylation involves the reaction of 2,6-dichloropurine with a suitable cyclohexyl precursor, such as a cyclohexyl halide, in the presence of a base. nih.gov For instance, the reaction of 2,6-dichloropurine with an alkyl halide in dimethylformamide (DMF) using potassium carbonate as the base yields a mixture of N9- and N7-alkylated purines, with the N9-isomer being the predominant product. nih.gov The use of microwave irradiation in conjunction with a base like tetrabutylammonium (B224687) hydroxide (B78521) has been shown to improve yields and regioselectivity for N9-alkylation of purines. ub.edu

The choice of base and solvent can significantly influence the outcome of the reaction. While traditional methods using bases like potassium carbonate in DMF are effective, other systems have also been developed to enhance regioselectivity and yield. researchgate.net

Mitsunobu Reaction for N9-Functionalization

The Mitsunobu reaction offers an alternative and powerful method for the N9-alkylation of purines with alcohols, including cyclohexanol. organic-chemistry.org This reaction typically involves the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org The reaction proceeds via the activation of the alcohol by the PPh3/DEAD reagent system, followed by nucleophilic attack by the purine nitrogen. organic-chemistry.org

The Mitsunobu reaction is known for its mild conditions and high regioselectivity for the N9-position, particularly when the exocyclic amino group of a purine precursor is protected. zju.edu.cn This method has been successfully applied to the synthesis of various N9-alkylated purines with good yields. zju.edu.cn

Derivatization Approaches from 2,6-dichloro-9-cyclohexyl-9H-purine

The chlorine atoms at the C2 and C6 positions of the this compound scaffold are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. The reactivity of these two positions differs, enabling selective substitution.

Selective Nucleophilic Aromatic Substitution at C6-Position

The chlorine atom at the C6-position of the purine ring is generally more reactive towards nucleophilic substitution than the chlorine at the C2-position. researchgate.net This allows for the selective introduction of various nucleophiles at the C6-position while leaving the C2-chloro group intact.

This selective amination is often achieved by reacting this compound with a primary or secondary amine. The reaction can be catalyzed by acid. researchgate.net For example, treatment with various amines can lead to the formation of 6-amino-2-chloro-9-cyclohexyl-9H-purine derivatives. researchgate.net A variety of nitrogenous bases have been successfully employed in this stepwise substitution. researchgate.net

Selective Nucleophilic Aromatic Substitution at C2-Position

Following the substitution at the C6-position, the less reactive C2-chloro group can be replaced by another nucleophile, often requiring more forcing conditions or the use of a catalyst. This stepwise approach allows for the synthesis of 2,6-disubstituted purines with different groups at the C2 and C6 positions. researchgate.net

The substitution at the C2-position can be achieved with various nucleophiles, including amines and aryl groups. Transition metal catalysis, particularly with palladium, has been found to be effective for these substitution reactions. researchgate.net This sequential substitution strategy provides a versatile route to a wide range of 2,6,9-trisubstituted purine derivatives. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions at C2 and C6

The functionalization of the this compound scaffold at the C2 and C6 positions is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods offer a powerful toolkit for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse library of purine derivatives. The key to these syntheses lies in the differential reactivity of the chlorine atoms at the C2 and C6 positions, which allows for selective and sequential modifications.

The general order of reactivity for halogens in these coupling reactions is I > Br > Cl. researchgate.net For dihalogenated purines, the C6 position is typically the most reactive site for nucleophilic substitution and cross-coupling reactions. researchgate.net This inherent regioselectivity is a cornerstone of synthetic strategies involving 2,6-dichloropurines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the dihalopurine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.orglibretexts.org Studies on analogous N9-substituted 2,6-dichloropurines have demonstrated that the reaction can be controlled to achieve selective substitution. For instance, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid selectively yields the C6-substituted product, 9-benzyl-2-chloro-6-phenylpurine. studfile.net The use of excess boronic acid can lead to the disubstituted product. studfile.net This selectivity is attributed to the higher electrophilicity of the C6 position compared to the C2 position.

The choice of reaction conditions is critical. Anhydrous conditions, often using toluene (B28343) as a solvent and potassium carbonate (K₂CO₃) as the base, are favored for electron-rich arylboronic acids. lookchem.com Conversely, for electron-poor arylboronic acids or alkenylboronic acids, aqueous systems such as 1,2-dimethoxyethane (B42094) (DME) with aqueous K₂CO₃ often provide better yields. studfile.netlookchem.com

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions on a 2,6-Dichloropurine Scaffold

| Coupling Partner | Catalyst System | Base/Solvent | Product Type | Yield | Citation |

|---|---|---|---|---|---|

| Phenylboronic acid (1 equiv.) | Pd(PPh₃)₄ | K₂CO₃ / Toluene | Mono-substituted (C6) | 77% | studfile.net |

| Phenylboronic acid (3 equiv.) | Pd(PPh₃)₄ | K₂CO₃ / Toluene | Di-substituted (C2, C6) | 84% | studfile.net |

| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | aq. K₂CO₃ / DME | Mono-substituted (C6) | High | lookchem.com |

| Alkenylboronic acids | Pd(PPh₃)₄ | aq. K₂CO₃ / DME | Mono-substituted (C6) | Moderate | lookchem.com |

Buchwald-Hartwig Amination

The formation of C-N bonds at the purine core is effectively accomplished via the Buchwald-Hartwig amination. This reaction couples the chloropurine with a primary or secondary amine. Similar to C-C coupling reactions, the C6-chloro group is more susceptible to substitution than the C2-chloro group. Research on related 6-chloropurine nucleosides shows that palladium catalysts, particularly those employing bulky, electron-rich phosphine (B1218219) ligands like Xantphos, are highly effective. nih.gov A common catalytic system involves palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine ligand, and a base such as cesium carbonate (Cs₂CO₃) in a solvent like toluene at elevated temperatures. nih.gov

The development of specialized phosphine ligands has been crucial for the amination of less reactive aryl chlorides. wiley.com These ligands stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. wiley.com This allows for the coupling of a wide range of amines, including those with bulky substituents like adamantane, with dichloroheterocycles. nih.gov

Other Cross-Coupling Reactions

Besides Suzuki and Buchwald-Hartwig reactions, other palladium-catalyzed methods such as Stille (using organotin reagents), Negishi (using organozinc reagents), and Sonogashira (using terminal alkynes) couplings are also employed to diversify the purine scaffold. researchgate.net The Negishi reaction, for example, has been successfully used to introduce various alkyl, cycloalkyl, and aryl groups at the C6 position of 6-chloropurine nucleosides. nih.gov The Sonogashira coupling enables the introduction of alkynyl moieties, which are valuable for further chemical transformations.

General Methodologies for Characterization of Novel Purine Derivatives

The structural elucidation of newly synthesized purine derivatives is a critical step to confirm their identity and purity. A combination of spectroscopic and analytical techniques is generally employed for this purpose. acs.orgjchps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural characterization of organic molecules.

¹H NMR (Proton NMR) provides detailed information about the number, chemical environment, and connectivity of protons in the molecule. For a derivative of this compound, ¹H NMR would confirm the presence of the cyclohexyl group through its characteristic signals and reveal the new substituents introduced at the C2 and C6 positions by observing the signals from their protons. The proton at the C8 position of the purine ring typically appears as a distinct singlet in the aromatic region. nih.gov

¹³C NMR (Carbon-13 NMR) detects the carbon atoms in the molecule, providing information on the carbon skeleton. It is used to confirm the number of unique carbon atoms and their chemical environments, which is essential for verifying the successful substitution at the C2 and C6 positions of the purine ring. acs.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its elemental composition. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula, thus confirming that the desired chemical transformation has occurred. acs.orgjchps.com Fragmentation patterns observed in the mass spectrum can also offer structural clues.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. jchps.com By comparing the IR spectrum of the starting material (this compound) with that of the product, chemists can confirm the introduction of new functional groups (e.g., N-H or C=O stretches from an introduced amide group) or the disappearance of others.

X-Ray Crystallography

For compounds that can be grown as single crystals, X-ray diffraction analysis provides unambiguous proof of structure. nih.gov It determines the precise three-dimensional arrangement of atoms in the molecule and their connectivity, offering definitive confirmation of the substitution pattern and stereochemistry. nih.gov

Table 2: Standard Analytical Techniques for Characterization of Purine Derivatives

| Technique | Information Obtained | Application to Purine Derivatives | Citation |

|---|---|---|---|

| ¹H NMR | Chemical environment and connectivity of protons. | Confirms presence of cyclohexyl group and new substituents; identifies H-8 purine proton. | jchps.com |

| ¹³C NMR | Number and type of carbon atoms. | Verifies substitution at C2 and C6 positions by observing shifts in carbon signals. | acs.org |

| HRMS | Accurate molecular weight and elemental composition. | Confirms the molecular formula of the novel derivative. | acs.org |

| IR Spectroscopy | Presence of functional groups. | Identifies new functional groups introduced during the reaction (e.g., -NH₂, -C≡C-). | jchps.com |

| X-Ray Crystallography | Absolute 3D molecular structure. | Provides definitive proof of constitution and configuration for crystalline products. | nih.gov |

Computational Chemistry and Molecular Modeling Studies of 2,6 Dichloro 9 Cyclohexyl 9h Purine and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental properties of molecules, offering a detailed view of their electronic structure and geometry.

Density Functional Theory (DFT) is a robust computational method used to analyze the electronic structure of molecules. For purine (B94841) analogues, DFT calculations are instrumental in optimizing the molecular geometry to its lowest energy state and in understanding the distribution of electrons within the molecule.

Studies on closely related 2,6-dichloropurine (B15474) derivatives have utilized DFT to probe their electronic properties. For instance, calculations performed on 2,6-dichloropurine ribonucleoside, an analogue, have helped in understanding the chemical equivalence and reactivity of the two chlorine atoms at the C2 and C6 positions. researchgate.net DFT calculations can determine parameters like NQR frequency and asymmetry, which correlate with the electron density on the chlorine atoms. researchgate.net This information is crucial for predicting the sites of nucleophilic substitution; a lower electron density on a chlorine atom suggests a higher susceptibility to attack, thus indicating greater reactivity at that position. researchgate.net In the case of 2,6-dichloropurine ribonucleoside, experimental and theoretical data suggest a higher reactivity for the chlorine atom at the purine 6-position. researchgate.net

Furthermore, DFT has been used to study the conformational stability of other cyclohexyl-purine analogues, such as N6-cyclohexyl-N6-methyl-N2-phenyl-7H-purine-2,6-diamine. nih.gov These studies investigate different tautomeric forms (e.g., HN(9) vs. HN(7)) and predict their relative stability in various environments, from the gas phase to different solvents. nih.gov Such calculations provide insights into the most likely structure of the molecule under physiological conditions, which is essential for understanding its biological function.

Molecular Docking Simulations for Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.gov This method is pivotal in drug discovery for screening virtual libraries and understanding interaction mechanisms. nih.gov

Molecular docking simulations are widely used to elucidate how purine derivatives, including analogues of 2,6-dichloro-9-cyclohexyl-9H-purine, bind within the active site of a target protein. These simulations can reveal multiple possible binding modes and identify the specific amino acid residues that form key interactions with the ligand. harvard.edu

For example, in studies of novel 9-(2-hydroxypropyl)purine derivatives targeting herpesviral thymidine (B127349) kinase, molecular docking was used to map the active site by studying various binding orientations. harvard.edu The analysis of these docking poses helps to identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and residues in the active site. nih.govharvard.edu Similarly, docking studies on 2,6-disubstituted purine derivatives targeting the STAT3 protein revealed that the compounds could bind effectively to the SH2 domain, a critical step for inhibiting STAT3's function. nih.gov The identification of key interacting residues, such as those forming hydrogen bonds or participating in π-π stacking, provides a structural basis for the ligand's activity and guides the design of more potent inhibitors. nih.gov

A primary goal of molecular docking and other computational methods is to predict the binding affinity between a ligand and its target protein. nih.gov This affinity is often expressed as a scoring function or a calculated binding free energy (e.g., in kcal/mol). A lower, more negative binding energy typically indicates a stronger and more stable protein-ligand interaction. nih.gov

Various scoring functions, ranging from physics-based force fields to empirical and machine learning-based models, are used to rank different ligand poses and estimate their binding affinity. nih.gov More computationally intensive methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can provide more accurate estimations of the binding free energy. nih.gov For instance, a study on the marine-derived alkaloid halociline (B12367766) used molecular dynamics simulations to calculate binding free energies with its protein targets, yielding values like -20.28 kcal/mol for MAPK1 and -27.94 kcal/mol for MMP-9, indicating strong affinity. nih.gov The accurate prediction of binding affinity is critical for prioritizing compounds for synthesis and experimental testing. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. ijnrd.org These models are fundamental in medicinal chemistry for predicting the activity of new chemical entities, thereby saving time and resources. nih.gov

Both 2D and 3D-QSAR models have been developed for various series of purine analogues to predict their biological activities, such as anticancer potency. researchgate.netimtm.cz

2D-QSAR models correlate biological activity with 2D molecular descriptors that can be calculated from the chemical structure, such as topological indices, molecular weight, and counts of hydrogen bond donors/acceptors. nih.gov A 2D-QSAR study on a series of 34 purine derivatives as c-Src tyrosine kinase inhibitors developed a model with good predictive ability. researchgate.net The model indicated that descriptors like the SsCH3E-index and H-Donor Count positively contributed to the inhibitory activity, while the SsOHcount had a negative correlation. researchgate.net

3D-QSAR models take the three-dimensional structure of the molecules into account, using fields like steric and electrostatic potentials to explain the activity. nih.gov A notable 3D-QSAR study was conducted on a series of 2,6,9-trisubstituted purine derivatives to understand their cytotoxic effects on cancer cell lines. imtm.cznih.gov The resulting models, developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), demonstrated that steric properties had a more significant influence on cytotoxicity (around 70% contribution) compared to electronic properties (around 30% contribution). imtm.cznih.gov The contour maps generated from these models provided valuable insights for structural modification, suggesting that bulky groups at certain positions could enhance or diminish activity. imtm.czrsc.org For example, the analysis concluded that an arylpiperazinyl group at position 6 of the purine ring was beneficial for cytotoxicity, whereas bulky substituents at position C-2 were unfavorable. imtm.cznih.gov

The predictive power of these QSAR models is assessed through rigorous internal and external validation techniques to ensure their robustness and applicability for designing new, more potent compounds. researchgate.netnih.gov

Table 1: Example of a 3D-QSAR Study on 2,6,9-Trisubstituted Purines This table is representative of findings from studies on purine analogues.

| QSAR Model | Statistical Parameter | Value | Interpretation |

| CoMFA | q² (Cross-validated r²) | > 0.5 | Good internal predictive ability |

| CoMFA | r² (Non-cross-validated r²) | > 0.8 | Good correlation and fit of the model |

| CoMFA | Field Contribution | Steric: ~70%, Electrostatic: ~30% | Steric factors are the primary driver of activity for this series of compounds. imtm.cznih.gov |

| CoMSIA | q² (Cross-validated r²) | > 0.5 | Good internal predictive ability |

| CoMSIA | r² (Non-cross-validated r²) | > 0.8 | Good correlation and fit of the model |

| CoMSIA | Field Contribution | Steric, Electrostatic, Hydrophobic, H-Bond Donor/Acceptor | Provides a more detailed map of favorable and unfavorable regions for different physicochemical properties. |

Pharmacophore Model Generation for Target-Specific Interactions

Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. sigmaaldrich.comgoogle.com For 2,6,9-trisubstituted purine derivatives, pharmacophore models have been instrumental in elucidating the structural requirements for their cytotoxic activity against various cancer cell lines. scilit.com

In studies involving this class of compounds, pharmacophore models were generated based on the cytotoxic activity (IC₅₀ values) of a series of analogues. nih.gov The most active compounds in each cell line were used as templates to build the models. nih.gov These models consistently identified several key features crucial for biological activity. scilit.comnih.gov

The primary pharmacophoric features identified for the activity of 2,6,9-trisubstituted purines include:

Aromatic Centers: The purine core and, in many analogues, an additional phenyl group, serve as crucial aromatic features. nih.gov

Hydrogen Bond Acceptor/Donor Centers: The nitrogen atoms within the purine ring and specific substituents are key sites for hydrogen bonding interactions with target proteins. scilit.comnih.gov

Hydrophobic Area: The substituent at the N9 position, such as the cyclohexyl group in this compound, contributes to a critical hydrophobic region that influences binding. scilit.com

These models are developed to distinguish between active and inactive compounds, making them valuable for establishing structure-activity relationships (SAR). sigmaaldrich.com For instance, pharmacophore models developed for 2,6,9-trisubstituted purines against HeLa, H1975, and HCT116 cancer cell lines revealed specific structural particularities for each. nih.gov The consistency of these features across different models underscores their importance for the biological activity of this class of compounds. scilit.com

Table 1: Key Pharmacophoric Features for 2,6,9-Trisubstituted Purines

| Feature | Description | Role in Binding |

|---|---|---|

| Aromatic Ring (AR) | The purine scaffold and/or an attached phenyl group. | Participates in π-π stacking and hydrophobic interactions with the target. |

| Hydrogen Bond Acceptor (HBA) | Electronegative atoms (e.g., nitrogen) capable of accepting a hydrogen bond. | Forms crucial hydrogen bonds with amino acid residues in the target's active site. |

| Hydrogen Bond Donor (HBD) | Atoms (e.g., N-H groups) capable of donating a hydrogen bond. | Forms crucial hydrogen bonds with amino acid residues in the target's active site. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations offer a powerful method to study the physical movements of atoms and molecules over time, providing a detailed view of a compound's conformational flexibility and its binding stability within a target's active site. nih.gov For this compound and its analogues, MD simulations can validate docking poses, assess the stability of the ligand-protein complex, and analyze the intricate network of interactions that govern binding.

A typical MD simulation protocol for a purine derivative would involve placing the compound in the binding site of a target protein, solvating the system with water molecules, and adding ions to neutralize the charge. The simulation then proceeds for a set period, often in the nanosecond range, during which the trajectory of every atom is calculated. nih.gov

Several key metrics are analyzed from the MD simulation trajectories to assess binding stability:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound. nih.gov In studies of related purine analogues, stable RMSD values were a key indicator of promising compounds. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify flexible regions in the protein and the ligand. It helps to understand how different parts of the complex move and adapt during the binding process. nih.gov

Solvent Accessible Surface Area (SASA): SASA measures the surface area of the protein that is accessible to the solvent. Changes in SASA can indicate conformational changes and the extent to which the ligand is buried within the binding site. nih.gov

While specific MD simulation studies exclusively focused on this compound are not detailed in the available literature, the principles derived from simulations of other purine derivatives are directly applicable. nih.gov Such simulations are crucial for confirming that the compound can maintain a stable binding mode, a prerequisite for sustained biological activity.

In Silico Assessment of Drug-Likeness and Scaffold Properties

Before committing to expensive synthesis and biological testing, in silico methods are used to predict whether a compound possesses "drug-like" properties. This assessment is often guided by a set of rules and calculated molecular properties that correlate with successful oral bioavailability and metabolic stability. nih.gov The purine scaffold is a well-established core structure in medicinal chemistry, known to be a part of numerous therapeutic agents. nih.gov

A widely used set of guidelines is Lipinski's Rule of Five, which identifies potential issues with absorption or permeation. A compound is considered to have favorable drug-like properties if it satisfies the following criteria:

Molecular Weight (MW) ≤ 500 Daltons

LogP (a measure of lipophilicity) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Studies on novel 2,6,9-trisubstituted purine derivatives have shown that promising anticancer candidates often comply with these rules. nih.gov This compliance suggests that the compounds have a higher likelihood of being orally bioavailable.

The scaffold properties of this compound and its analogues can be calculated and compared to these guidelines. The core 2,6-dichloropurine structure, modified with a cyclohexyl group at N9, offers a balance of rigidity from the purine ring and flexibility from the substituent, which can be crucial for fitting into a target's binding pocket. The steric bulk of substituents is a key factor, with studies indicating that overly bulky systems at certain positions can be detrimental to activity. nih.gov

Table 2: Calculated Drug-Likeness Properties for this compound and Related Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Calculated) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₂Cl₂N₄ | 271.15 | 3.5 | 0 | 4 |

| 2,6-dichloro-9-methyl-9H-purine | C₆H₄Cl₂N₄ | 203.03 | 1.5 | 0 | 4 |

| 2,6-dichloro-9-propyl-9H-purine | C₈H₈Cl₂N₄ | 231.08 | 2.4 | 0 | 4 |

Note: The properties listed are based on computational predictions and may vary slightly between different calculation software.

This in silico assessment serves as a critical filter in the drug discovery pipeline, helping to prioritize compounds like this compound that have a higher probability of becoming successful therapeutic agents.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,6-dichloro-9-methyl-9H-purine |

| 2,6-dichloro-9-propyl-9H-purine |

| 2,6-dichloro-9-isopropyl-9H-purine |

Mechanistic Investigations of Biological Interactions of 2,6 Dichloro 9 Cyclohexyl 9h Purine Analogues

Modulation of Protein Kinase Activity (in vitro mechanistic studies)

Derivatives based on the 2,6,9-trisubstituted purine (B94841) structure have been systematically synthesized and evaluated as inhibitors of various protein kinases. These studies reveal that modifications at the C2, C6, and N9 positions of the purine ring are critical for determining both the potency and selectivity of kinase inhibition. The general mechanism for many of these inhibitors involves competition with adenosine (B11128) triphosphate (ATP) for the nucleotide-binding pocket in the kinase domain.

Cyclin-Dependent Kinases (CDKs) Inhibition Pathways

Analogues of 2,6,9-trisubstituted purines are among the most well-characterized inhibitors of cyclin-dependent kinases (CDKs), a family of protein kinases essential for cell cycle regulation. researchgate.net The inhibitory mechanism of early compounds in this class, such as olomoucine (B1683950), was identified as competitive for the ATP binding site. nih.gov

Structure-activity relationship (SAR) studies have refined the purine scaffold to achieve high potency and selectivity. For instance, novel 2,6,9-trisubstituted purines have been developed as potent CDK12 inhibitors, which are effective against HER2-positive breast cancer cells that are resistant to trastuzumab. nih.govnih.gov Docking analyses show that these purine analogues form hydrogen bonds with the hinge region of the kinase (Met816 in CDK12), while substituents at the N9 and C2 positions engage with hydrophobic pockets and form additional hydrogen bonds, respectively. nih.gov Optimal inhibitory activity against CDK1, CDK2, and CDK5 has been achieved with specific substitutions at the C2 and C6 positions. mdpi.com However, increased steric bulk at the N9 position can reduce the inhibitory potential. mdpi.com One study noted that while a specific analogue, bohemine, was a micromolar inhibitor of CDK1, its carboxylic acid metabolite showed only weak activity, highlighting the importance of the parent structure for kinase engagement. kisti.re.kr

Table 1: Inhibitory Activity of Selected Purine Analogues against Cyclin-Dependent Kinases This table is interactive. You can sort and filter the data.

| Compound/Analogue | Target Kinase | IC50 (µM) | Source |

|---|---|---|---|

| Olomoucine | p34cdc2/cyclin B | 7 | nih.gov |

| Olomoucine | p33cdk2/cyclin A | 7 | nih.gov |

| Olomoucine | p33cdk2/cyclin E | 7 | nih.gov |

| Olomoucine | p33cdk5/p35 | 3 | nih.gov |

| Analogue 21 | CDK1 | 0.45 | mdpi.com |

| Analogue 21 | CDK2 | 0.65 | mdpi.com |

| Analogue 21 | CDK5 | 0.16 | mdpi.com |

| Bohemine | CDK1 | ~1 | kisti.re.kr |

| Bohemine Metabolite | CDK1 | >100 | kisti.re.kr |

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition Mechanisms

The purine scaffold has also been adapted to target the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases. By replacing the quinazoline (B50416) core of the known EGFR/HER2 inhibitor lapatinib (B449) with a purine ring, researchers have designed a unique series of 6,7-disubstituted 7H-purine analogues. ijpsdronline.com These compounds were developed to act as dual EGFR and HER2 tyrosine kinase inhibitors. ijpsdronline.com

In vitro kinase assays demonstrated that specific analogues, such as compound 8e , potently inhibit both EGFR and HER2 with low nanomolar IC50 values, comparable to lapatinib. ijpsdronline.com Mechanistic studies confirmed that these compounds inhibit the phosphorylation of both EGFR and HER2, validating their role as dual kinase inhibitors. ijpsdronline.com

Table 2: Inhibitory Activity of a Purine Analogue against EGFR and HER2 This table is interactive. You can sort and filter the data.

| Compound | Target Kinase | IC50 (µM) | Source |

|---|---|---|---|

| 8e | EGFR | 0.021 | ijpsdronline.com |

| 8e | HER2 | 0.019 | ijpsdronline.com |

| Lapatinib (Control) | EGFR | 0.019 | ijpsdronline.com |

| Lapatinib (Control) | HER2 | 0.016 | ijpsdronline.com |

FMS-like Tyrosine Kinase 3 (FLT3-ITD) Inhibition Modalities

Mutations in the FMS-like Tyrosine Kinase 3 (FLT3) receptor, particularly internal tandem duplications (FLT3-ITD), are common drivers in acute myeloid leukemia (AML). nih.gov The 2,6,9-trisubstituted purine framework has yielded potent inhibitors of this oncogenic kinase. nih.govnih.gov For example, N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine was identified as a lead compound with nanomolar activity against FLT3. nih.gov

The mechanism of action involves the direct inhibition of the kinase, which suppresses the autophosphorylation of the FLT3 receptor. nih.govnih.govimtm.cz This, in turn, blocks downstream signaling pathways crucial for the survival and proliferation of AML cells. nih.govnih.govimtm.cz SAR studies have shown that substituents at positions 7 and 9 can modulate the activity and selectivity between FLT3 and other kinases like CDK4. nih.govimtm.cz Certain 6-anilinopurine (B17677) conjugates have demonstrated significant cytotoxic activity in AML cell lines like MV4-11, which correlates directly with their inhibition of FLT3-ITD. nih.gov

Table 3: Inhibitory Activity of Selected Purine Analogues against FLT3-ITD This table is interactive. You can sort and filter the data.

| Compound/Analogue | Target Kinase | IC50 (µM) | Source |

|---|---|---|---|

| 14m | FLT3 | 0.060 | imtm.cz |

| 14c | FLT3 | 0.050 | imtm.cz |

| 15a | FLT3 | Not specified (nM range) | nih.govimtm.cz |

| 5b | FLT3-ITD | 0.38 | nih.gov |

Heat Shock Protein 90 (Hsp90) Inhibition Mechanisms

The molecular chaperone Heat shock protein 90 (Hsp90) is crucial for stabilizing numerous oncogenic client proteins, making it an attractive therapeutic target. A class of Hsp90 inhibitors has been developed based on a purine scaffold. The mechanism of these inhibitors involves binding to the N-terminal nucleotide-binding pocket of Hsp90. This binding is competitive with ATP/ADP, and by occupying this pocket, the purine analogues inhibit the chaperone's activity. This leads to the destabilization and subsequent degradation of Hsp90 client proteins, many of which are involved in cancer-promoting pathways.

Other Kinases (e.g., Topoisomerase II, PDGFRα) Interaction Mechanisms

The inhibitory activity of 2,6,9-trisubstituted purine analogues extends to other important kinase targets.

Platelet-Derived Growth Factor Receptor α (PDGFRα): A collection of novel 2,6,9-trisubstituted purines has been identified as potent, nanomolar inhibitors of PDGFRα. nih.govnih.govresearchgate.net This receptor tyrosine kinase is often constitutively activated in various tumors, including eosinophilic leukemia expressing the FIP1L1-PDGFRA fusion oncogene. nih.govnih.govresearchgate.net The mechanism of action is the dose-dependent inhibition of PDGFRα autophosphorylation. nih.govnih.gov Studies show that 6-anilinopurine conjugates are particularly effective against PDGFRα, whereas corresponding 6-benzylaminopurines show strongly suppressed activity, indicating the C6 substituent is critical for targeting this kinase. nih.gov

Other Targeted Kinases: The purine scaffold has shown broad applicability. The early CDK inhibitor olomoucine was also found to substantially inhibit ERK1/MAP-kinase. nih.gov More recently designed 2,6,9-trisubstituted purine derivatives have been reported as potent inhibitors of Src family kinases and VEGFR2. imtm.cz Based on the available research, there is limited information regarding the direct inhibition of Topoisomerase II by this specific class of purine analogues.

Interference with Signal Transduction Pathways (in vitro cell-based studies)

The inhibition of specific kinases by 2,6,9-trisubstituted purine analogues translates into significant disruption of intracellular signal transduction pathways, leading to potent anti-proliferative and pro-apoptotic effects in cancer cell lines.

In AML cells expressing FLT3-ITD, treatment with purine inhibitors suppresses the phosphorylation of FLT3 and its downstream signaling mediators, including STAT5 and ERK1/2. nih.govnih.gov This blockade of key survival signals leads to cell cycle arrest, typically in the G1 phase, and subsequent apoptosis. nih.govnih.govnih.govimtm.cz Similarly, in eosinophilic leukemia cells driven by the FIP1L1-PDGFRA oncogene, purine inhibitors block PDGFRα autophosphorylation and the phosphorylation of downstream targets like STAT3 and ERK1/2. nih.gov This also results in G1 phase arrest and apoptosis. nih.govnih.gov

In the context of HER2-positive breast cancer, potent CDK12 inhibitors based on the purine scaffold have been shown to downregulate the levels of cyclin K and the phosphorylation of RNA Polymerase II, which in turn suppresses the expression of downstream genes critical for tumor growth, such as IRS1 and WNT1. nih.govnih.gov In other cell-based studies, certain purine derivatives were found to induce cell cycle arrest at the S-phase or cause massive nuclear fragmentation characteristic of mitotic catastrophe. mdpi.comnih.gov Furthermore, some analogues have been observed to block the intracellular uptake of nucleosides, representing an additional mechanism of interference with cellular processes. mdpi.com

STAT Activation Pathway Disruption

The Signal Transducer and Activator of Transcription (STAT) signaling pathway is a crucial regulator of cellular processes including proliferation, survival, and immunity. researchgate.netnih.gov Dysregulation of this pathway, particularly the persistent activation of STAT3, is linked to the development and progression of various cancers, making it an attractive target for therapeutic intervention. researchgate.netuni-freiburg.de

Research into 2,6,9-trisubstituted purine analogues has demonstrated their potential to disrupt this pathway. For instance, a series of these purines were identified as potent inhibitors of the platelet-derived growth factor receptor alpha (PDGFRα), a receptor tyrosine kinase. nih.gov Inhibition of the autophosphorylation of PDGFRα in treated human eosinophilic leukaemia cells (EOL-1), which express the FIP1L1-PDGFRA oncogene, subsequently led to the reduced phosphorylation of downstream effectors, including STAT3. nih.gov One notable compound from this series, 14q , effectively inhibited STAT3 phosphorylation in EOL-1 cells. nih.gov

Another trisubstituted purine, referred to as compound 9 , displayed potent, dose-dependent cytotoxicity in multiple myeloma cells (XG6) that are characterized by high levels of constitutively activated STAT3. researchgate.net This activity suggests a potential mechanism involving the STAT3 pathway, although the compound also showed cytotoxicity in cells lacking phosphorylated STAT3, indicating multiple mechanisms of action may be at play. researchgate.net These findings highlight that specific substitutions on the purine core can yield compounds capable of interfering with the STAT signaling cascade, a key pathway in oncogenesis.

Table 1: Activity of 2,6,9-Trisubstituted Purine Analogues on STAT3 Pathway

| Compound | Cell Line | Target/Pathway Affected | Observed Effect | Reference |

|---|---|---|---|---|

| 14q (a 2,6,9-trisubstituted purine) | EOL-1 | PDGFRα / STAT3 | Inhibition of PDGFRα autophosphorylation and STAT3 phosphorylation. | nih.gov |

| Compound 9 (a trisubstituted purine) | XG6 | STAT3 (putative) | Dose-dependent cytotoxicity in cells with high pSTAT3 levels. | researchgate.net |

Cellular Responses to 2,6-dichloro-9-cyclohexyl-9H-purine Analogues (in vitro mechanistic studies)

The anti-proliferative activity of purine analogues is often a result of their profound effects on fundamental cellular processes such as cell cycle progression and the induction of programmed cell death, or apoptosis. In vitro studies using various cancer cell lines have been instrumental in elucidating these mechanisms.

Cell Cycle Regulation Modulation

The cell cycle is a tightly regulated process that governs cell replication, and its disruption is a hallmark of cancer. Purine analogues have been shown to interfere with this cycle at various checkpoints.

For example, the 2,6,9-trisubstituted purines that inhibit PDGFRα signaling were found to arrest treated EOL-1 cells in the G1 phase of the cell cycle. nih.gov This arrest is consistent with the inhibition of signaling pathways that promote progression from G1 to the S phase.

In contrast, other related purine derivatives induce arrest at different stages. Reversine, a 2,6-disubstituted purine with a cyclohexylamino group at the C6 position (structurally related to the title compound), and its analogues have been shown to cause cell cycle arrest in the G2/M phase. nih.govnih.gov These compounds were synthesized from 2,6-dichloropurine (B15474) and cyclohexylamine. nih.gov The observed G2/M arrest was accompanied by a significant reduction in the levels of cyclin B1 and CDK1, key regulators of mitotic entry. nih.gov

Furthermore, a different 2,6,9-trisubstituted purine derivative, compound 7h , was reported to cause cell cycle arrest at the S-phase in HL-60 (human promyelocytic leukemia) cells. nih.gov This demonstrates the versatility of the substituted purine scaffold, where different substitution patterns can lead to distinct effects on cell cycle machinery.

Table 2: Effects of Purine Analogues on Cell Cycle Regulation

| Compound/Analogue Class | Cell Line | Phase of Cell Cycle Arrest | Associated Molecular Changes | Reference |

|---|---|---|---|---|

| 2,6,9-Trisubstituted Purines (PDGFRα inhibitors) | EOL-1 | G1 | Suppression of PDGFRα signaling. | nih.gov |

| Reversine (2,6-disubstituted purine) | PC-3, HeLa, etc. | G2/M | Reduction in cyclin B and CDK1 levels. | nih.gov |

| Compound 7h (2,6,9-trisubstituted purine) | HL-60 | S | Not specified. | nih.gov |

Apoptosis Induction Pathways

The ultimate fate of cancer cells treated with effective chemotherapeutic agents is often apoptosis. Several analogues of this compound have been shown to be potent inducers of this process.

The G1 cell cycle arrest induced by the PDGFRα-inhibiting 2,6,9-trisubstituted purines is followed by the onset of apoptosis. nih.gov Similarly, extensive research on various 2,6,9-trisubstituted purine derivatives has confirmed their ability to induce apoptosis in a range of cancer cell lines. nih.govnih.gov For instance, compound 7h , which causes S-phase arrest, was also demonstrated to induce apoptosis in HL-60 cells. nih.gov The general mechanism for many purine nucleoside analogs involves the inhibition of DNA synthesis, which can trigger apoptotic pathways. medchemexpress.com

Studies on ethyl 2-(2,6-dichloro-9H-purine-9-yl)acetate, a closely related analogue, showed it to be a potent cytotoxic agent against several tumor cell lines, with its activity against the A-375 melanoma cell line being mediated via apoptosis. acs.org This highlights that even simplified analogues retaining the 2,6-dichloropurine core can effectively trigger programmed cell death.

Target Identification and Validation Strategies for Purine-Based Compounds

Identifying the specific molecular targets of small molecules like purine analogues is a critical step in drug discovery, as it elucidates the mechanism of action and helps in optimizing drug selectivity. researchgate.net A variety of strategies are employed for this purpose, which can be broadly categorized into direct biochemical methods and indirect genetic or computational approaches. broadinstitute.org

Direct Approaches: These methods aim to directly isolate and identify the protein(s) that bind to the small molecule.

Affinity-Based Pull-Downs: This is a classical and widely used technique. acs.orgnih.gov It involves chemically modifying the purine compound with a tag (like biotin) or immobilizing it on a solid support (like agarose (B213101) beads). This "bait" is then incubated with cell lysate, and the proteins that bind to it are "pulled down," isolated, and identified, typically using mass spectrometry. researchgate.net

Photoaffinity Labeling: This method uses a purine analogue containing a photoreactive group. Upon exposure to UV light, the compound permanently cross-links to its binding partners, allowing for their subsequent identification. researchgate.net

Label-Free Approaches: These methods identify targets by observing how the native, unmodified compound affects protein properties.

Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that a protein becomes more resistant to protease digestion when bound to a small molecule. By comparing the digestion patterns of a cell lysate in the presence and absence of the compound, potential targets can be identified. acs.orgnih.gov

Cellular Thermal Shift Assay (CETSA): CETSA is based on the concept that a protein's thermal stability changes upon ligand binding. Cells are treated with the compound, heated to various temperatures, and the amount of soluble protein is quantified to detect stabilization, which indicates a binding event. researchgate.net

Stability of Proteins from Rates of Oxidation (SPROX): This method measures changes in a protein's susceptibility to chemical denaturation and subsequent oxidation in the presence of a ligand.

Indirect and Computational Approaches:

Genetic and Genomic Screens: These methods, such as RNA interference (RNAi) screens, can identify genes that either enhance or suppress the effects of a small molecule. broadinstitute.orgpharmafeatures.com This can provide clues about the pathway, if not the direct target, the compound acts upon.

Computational Inference: Methods like the "Connectivity Map" use gene expression signatures. By comparing the transcriptional profile of cells treated with an unknown compound to a database of profiles from cells treated with known compounds, it's possible to infer the mechanism of action and potential targets. broadinstitute.orgpharmafeatures.com

The validation of these identified targets is the next crucial step, confirming that modulation of the target is indeed responsible for the observed therapeutic effect. researchgate.net A multi-pronged approach, often combining several of the strategies listed above, is typically required for confident target identification and validation for novel purine-based compounds. broadinstitute.org

Advanced Research Avenues and Future Directions in 2,6 Dichloro 9 Cyclohexyl 9h Purine Research

Development of Next-Generation Purine (B94841) Analogues with Enhanced Molecular Selectivity

The core structure of 2,6-dichloro-9-cyclohexyl-9H-purine provides a robust platform for creating new and more selective therapeutic agents. The chlorine atoms at the 2 and 6 positions of the purine ring are amenable to substitution, allowing for the introduction of various chemical groups to fine-tune the compound's interaction with specific biological targets. nih.govnih.gov

A significant focus of research has been the development of kinase inhibitors. nih.govnih.gov Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. nih.govnih.gov By modifying the substituents on the purine ring, researchers can design analogues that selectively inhibit specific kinases, thereby reducing off-target effects and potential toxicity.

One notable area of advancement is in targeting trastuzumab-resistant HER2-positive breast cancers. Novel 2,6,9-trisubstituted purines have been designed as potent CDK12 inhibitors, demonstrating strong antiproliferative activity in both trastuzumab-sensitive and resistant cell lines. nih.gov

Exploration of Novel Biological Targets for Purine Scaffold-Based Modulators

While kinases have been the primary focus, the versatile purine scaffold of this compound and its derivatives holds promise for modulating other biological targets. The purine nucleus is a common feature in many biologically important molecules, suggesting that its derivatives could interact with a wide range of proteins. nih.gov

Research is expanding to identify novel targets for this class of compounds. For example, some 2,6-disubstituted purine derivatives have been investigated as inhibitors of signal transducer and activator of transcription 3 (STAT3), a protein implicated in cancer development. nih.gov The exploration of new targets opens up possibilities for treating a broader spectrum of diseases.

The development of purine analogues that can overcome drug resistance is another critical area of research. For example, novel 2,6,9-trisubstituted purine derivatives have shown potent activity against FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, including mutant forms that confer resistance to existing therapies. imtm.cznih.gov

Integration of High-Throughput Screening and Computational Design for Accelerated Discovery

The discovery of new drug candidates based on the this compound scaffold is being accelerated by the integration of high-throughput screening (HTS) and computational design. HTS allows for the rapid testing of large libraries of compounds to identify those with desired biological activity. nih.govnih.gov

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, play a crucial role in the design and optimization of purine-based inhibitors. nih.govresearchgate.net These techniques allow researchers to predict how different chemical modifications will affect a compound's binding to its target protein, helping to prioritize which analogues to synthesize and test. nih.govresearchgate.net This synergy between computational and experimental approaches significantly streamlines the drug discovery process.

For example, 3D-QSAR models have been used to analyze the structural requirements for the antitumor activity of 2,6,9-trisubstituted purine derivatives, revealing that steric properties can be more influential than electronic properties in determining cytotoxicity. nih.gov

Applications in Chemical Biology as Molecular Probes and Tools

Beyond its therapeutic potential, this compound and its derivatives are valuable tools in chemical biology. These compounds can be modified to create molecular probes that are used to study biological processes and identify new drug targets.

One common application is the development of fluorescently labeled probes. By attaching a fluorescent dye to the purine scaffold, researchers can visualize the localization and movement of the compound within cells, providing insights into its mechanism of action. ambeed.com Radiolabeling is another technique used to create probes for studying the distribution and metabolism of these compounds in biological systems. The synthesis of [8-¹⁴C]-2,6-dichloro-9H-purine has been described as a precursor for creating ¹⁴C-labeled nucleosides for use in drug development. researchgate.net

These molecular probes are essential for target identification and validation, helping to elucidate the specific proteins that a compound interacts with to produce its biological effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-dichloro-9-cyclohexyl-9H-purine?

- Methodological Answer : Synthesis typically involves nucleophilic substitution on a purine precursor. For example:

- Step 1 : Chlorination at the 2- and 6-positions using POCl₃ or PCl₅ under reflux.

- Step 2 : Introduction of the cyclohexyl group at the N9 position via alkylation (e.g., using cyclohexyl bromide and a base like K₂CO₃).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

- Characterization : Confirmed via -/-NMR, mass spectrometry, and elemental analysis. Stability is ensured by storage at 2–8°C under inert atmosphere .

Q. How is the purity of this compound assessed in research settings?

- Methodological Answer :

- HPLC : Reverse-phase C18 column, mobile phase (e.g., acetonitrile/water), UV detection at 254 nm.

- TLC : Silica plates with fluorescent indicator, visualized under UV light.

- Melting Point Analysis : Confirms consistency with literature values.

- Spectroscopic Validation : FT-IR for functional group verification, NMR for structural integrity .

Advanced Research Questions

Q. How does the cyclohexyl substituent at N9 influence the compound’s bioavailability compared to ethyl or methyl analogs?

- Methodological Answer :

- LogP Measurement : Use shake-flask or HPLC-derived methods to compare lipophilicity.

- Permeability Assays : Caco-2 cell monolayers to assess intestinal absorption.

- Solubility Analysis : Thermodynamic solubility in buffers (pH 1.2–7.4) via nephelometry.

- Molecular Dynamics Simulations : Compare cyclohexyl (bulky, hydrophobic) vs. smaller alkyl groups to predict membrane interaction.

- Data Insight : Cyclohexyl groups may reduce aqueous solubility but enhance lipid bilayer penetration, requiring formulation optimization .

Q. How can researchers resolve contradictions in reported antitumor activity across studies?

- Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., MCF-7, HepG2) and protocols (e.g., MTT assay incubation times).

- Orthogonal Validation : Combine enzymatic (e.g., kinase inhibition) and cell-based assays to confirm mechanisms.

- Purity Verification : HPLC-MS to detect impurities (>98% purity required).

- Dose-Response Analysis : Calculate IC₅₀ values across multiple replicates to assess reproducibility.

- Case Study : Discrepancies in IC₅₀ values may arise from variations in cell passage number or solvent (DMSO vs. ethanol) .

Q. What crystallographic techniques are used to analyze the conformation of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: dichloromethane/hexane).

- Key Parameters : Bond angles (e.g., N3–C4–N9 = 126.6°) and torsion angles (e.g., ribofuranosyl derivatives in ).

- Data Interpretation : Compare with DFT-optimized structures to identify steric effects from the cyclohexyl group.

- Application : Conformational rigidity impacts binding to target proteins (e.g., kinases) .

Methodological Best Practices

- Stability Studies : Monitor degradation under light, humidity, and temperature (25°C vs. 40°C) using accelerated stability protocols .

- Safety Handling : Use fume hoods for synthesis; refer to SDS for H302/H315 hazards (skin irritation) and first-aid measures .

- Ethical Reporting : Disclose synthesis protocols, purity, and assay conditions to ensure reproducibility per ICMJE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.